N-Nitrosoanatabine
Description
Overview of Tobacco-Specific Nitrosamines (TSNAs) and N-Nitrosoanatabine as a Constituent
Tobacco-specific nitrosamines (TSNAs) are a group of N-nitroso derivatives formed from pyridine (B92270) alkaloids found in tobacco, such as nicotine (B1678760), nornicotine, anabasine, and anatabine (B1667383). researchgate.netacs.orgresearchgate.netdavidhammond.ca These compounds are predominantly generated during the curing and processing of tobacco leaves, although some can also form during combustion. researchgate.netresearchgate.netresearchgate.net Four major TSNAs are commonly monitored in tobacco product analysis: N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanabasine (NAB), and N'-nitrosoanatabine (NAT). researchgate.netvcu.eduiarc.frlcms.czsqu.edu.om NAT is formed through the nitrosation of the tobacco alkaloid anatabine. researchgate.netnih.govwho.int
Historical Context of this compound Research
Research into tobacco-specific nitrosamines, including NAT, has been ongoing for several decades. The presence of N'-nitrosonornicotine (NNN), another prominent TSNA, was first documented in unburned tobacco in the early 1970s. acs.org This discovery spurred further investigation into other related compounds formed from tobacco alkaloids. NAT was identified as one of these tobacco-specific nitrosamines found in tobacco and tobacco smoke. iarc.frnih.gov Early studies in the 1980s considered NAT alongside other TSNAs like NNK, NNN, and NAB. iarc.fr The synthesis of radiolabeled NAT, such as (+)[5-3H]NAT, has been undertaken to facilitate in-depth assays in laboratory animals and to study its tissue distribution and metabolism. osti.gov
Significance of this compound in Tobacco Product Analysis
This compound is a significant analyte in the chemical analysis of tobacco and tobacco products. nih.govnih.gov Its presence and concentration are monitored alongside other TSNAs in various tobacco matrices, including cigarette tobacco filler, moist snuff, chewing tobacco, and the aerosol from heated tobacco products and electronic cigarettes. researchgate.netsigmaaldrich.comnih.govcapes.gov.brresearchgate.netbmj.com Analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with nitrosamine-selective detection, are employed for the quantification of NAT in these products. researchgate.netvcu.edulcms.czsqu.edu.omnih.govcapes.gov.brresearchgate.net While NNN and NNK are often the primary focus due to their classification as potent carcinogens, the analysis of NAT and NAB is also included in comprehensive tobacco product assessments. who.int Studies have shown that NAT, along with NNN, can be among the most abundant TSNAs in tobacco filler and smoke across different cigarette brands. researchgate.netacs.org The levels of NAT in tobacco can vary depending on factors such as tobacco blend, storage conditions, and processing methods. researchgate.net
Data on TSNA levels in various tobacco products highlight the presence of NAT:
| Tobacco Product Type | Analyte | Mean Level (µg/g) | Source |
| Afzal (Omani smokeless) | NAT | 0.809 ± 0.007 | Analysis of Afzal in Oman squ.edu.omnih.gov |
| U.S. Commercial Cigarettes | NAT | Varied | Analysis of 50 brands researchgate.netacs.org |
| Bangladeshi SLT brands | NAT | 0.79–45 (range) | Comparison of levels plos.org |
| Canadian Cigarettes (2005-2012) | NAT | Varied | Trends over time nih.gov |
Note: Levels can vary significantly based on specific product, brand, and analytical methodology.
Enantiomeric Composition of this compound in Tobacco and Tobacco Products
This compound possesses a chiral center, meaning it can exist as different stereoisomers, specifically enantiomers. Research has investigated the enantiomeric composition of NAT in various tobacco products. sigmaaldrich.comnih.govcapes.gov.brresearchgate.netoup.com
Prevalence of (S)-N-Nitrosoanatabine Enantiomer
Studies have consistently shown that the (S)-enantiomer of this compound is the predominant form found in tobacco and tobacco products. In one study analyzing moist snuff, chewing tobacco, and cigarette tobacco, (S)-NAT comprised 82.6 ± 1.44% (SD) of the total NAT (n=12). nih.govcapes.gov.broup.com This indicates a significant prevalence of the (S)-stereoisomer in these matrices.
Relationship to Precursor Alkaloids (Anatabine)
The enantiomeric composition of NAT in tobacco appears to be related to that of its precursor alkaloid, anatabine. nih.govcapes.gov.broup.com The levels of the (S)-enantiomer of NAT were generally similar to those of the corresponding secondary amine, anatabine, suggesting a precursor-to-product relationship. nih.govcapes.gov.broup.com NAT is formed through the nitrosation of anatabine. researchgate.netnih.govwho.int The absence of a protective methyl group on the non-pyridine ring of secondary alkaloids like anatabine makes them more susceptible to nitrosation compared to tertiary alkaloids like nicotine, leading to the formation of NAT. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868005 | |
| Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-16-1 | |
| Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 887407-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Formation and Occurrence of N Nitrosoanatabine
Precursors and Chemical Mechanisms of N-Nitrosoanatabine Formation
Tobacco-specific nitrosamines, including this compound, are formed through chemical reactions involving precursors present in tobacco leaves. The primary precursor for NAT is the tobacco alkaloid anatabine (B1667383).
Nitrosation of Tobacco Alkaloids
This compound is formed by the N-nitrosation of anatabine. Anatabine is a secondary amine alkaloid, which can undergo nitrosation under relatively mild conditions. tandfonline.comiarc.fr This reaction involves the addition of a nitroso group (-NO) to the nitrogen atom of the alkaloid. The TSNA are formed by N-nitrosation of nicotine (B1678760) and of the minor tobacco alkaloids after harvesting of tobacco and during smoking. osti.govosti.gov Anatabine is the second most abundant tobacco alkaloid, and its nitrosation leads to the formation of NAT. nih.gov
Role of Nitrates and Nitrites in Tobacco
Nitrates and nitrites play a crucial role in the formation of this compound. Nitrosating agents, which are essentially derived from nitrate (B79036) storage pools, react with tobacco alkaloids like anatabine to generate TSNAs. researchgate.net High levels of nitrate are common in certain tobacco types, such as burley tobacco, due to nitrogen fertilization. researchgate.net Nitrite (B80452), which is primarily produced through the reduction of nitrate by microorganisms in the tobacco leaf, is considered a direct precursor and a key limiting factor in TSNA formation. researchgate.netresearchgate.net The reaction between nitrite and alkaloids leads to the formation of various TSNA compounds, including NAT. researchgate.net Nitrogen oxides (NOx), produced from nitrate and nitrite, also react with alkaloids to form TSNAs. researchgate.netresearchgate.net
Environmental and Processing Factors Influencing this compound Levels
The levels of this compound in tobacco products are significantly influenced by various environmental and processing factors after harvesting.
Influence of Tobacco Storage Conditions
Tobacco storage conditions also influence the levels of this compound. Formation of TSNA can occur during the storage of cured leaves and tobacco products, such as snuff. osti.govresearchgate.net Studies have shown that storage effects on chewing tobacco can include increases in nitrosated alkaloids. nih.gov Levels of N'-nitrosoanatabine were significantly higher in moist snuff exposed to ambient air compared to non-exposed counterparts after 52 weeks of storage at 24°C. nih.gov High temperature and humidity play a significant role in determining TSNA levels during tobacco storage. researchgate.net Storing burley tobacco at high temperature and humidity can lead to a significant increase in nitrite and TSNA, including NAT, within a short period. researchgate.net The interaction between high temperature and abundant nitrate content in cured tobacco can be responsible for TSNA formation during storage. acs.org
Presence in Mainstream and Sidestream Tobacco Smoke
This compound is present in both mainstream and sidestream tobacco smoke. The TSNA in smoke partly arise from the transfer of preformed nitrosamines from the tobacco and partly from pyrosynthesis (formation during smoking). nih.gov The levels of NAT in sidestream smoke of cigarettes can be several times higher than those in mainstream smoke. osti.gov For example, levels of N'-nitrosoanatabine in mainstream smoke of U.S. cigarettes with or without filter tips ranged from 55 to 300 ng per cigarette. osti.gov In unaged mainstream and sidestream smoke of the same cigarettes, values for N'-nitrosoanatabine ranged between 0.33 and 4.6 µ g/cigarette and 0.15 and 1.5 µ g/cigarette , respectively. aacrjournals.org
Here is a summary of NAT levels in different tobacco products and smoke:
| Product Type | Matrix | NAT Concentration Range | Source(s) |
| Snuff | Moist and Dry Snuff | 8.4 - 166.3 µg/g (dry weight) | osti.gov |
| Cigarettes (U.S.) | Mainstream Smoke | 55 - 300 ng/cigarette | osti.gov |
| Cigarettes (U.S.) | Sidestream Smoke | 5- to 10-fold above mainstream smoke levels | osti.gov |
| Cigarettes (Various) | Tobacco | 0.44 - 3.2 ppm | aacrjournals.org |
| Cigarettes (Various) | Mainstream Smoke | 0.33 - 4.6 µ g/cigarette | aacrjournals.org |
| Cigarettes (Various) | Sidestream Smoke | 0.15 - 1.5 µ g/cigarette | aacrjournals.org |
| Cigarettes (U.S. Blended) | Mainstream Smoke | 680 - 830 ng/cigarette (total TSNA) | nih.gov |
| Cigarettes (W. German) | Mainstream Smoke | 340 - 780 ng/cigarette (non-filter, total TSNA) | nih.gov |
| Cigarettes (W. German) | Mainstream Smoke | 180 - 450 ng/cigarette (filter-tipped, total TSNA) | nih.gov |
| Cigarettes (French) | Mainstream Smoke | 1010 - 1380 ng/cigarette (total TSNA) | nih.gov |
Note: Some sources report total TSNA, which includes NAT along with other compounds like NNN and NNK.
Detection in Electronic Cigarette Liquids and Aerosols
This compound has been detected in electronic cigarette liquids (e-liquids) and the aerosols they produce. caymanchem.comvplusx.com Trace concentrations of TSNAs, including NAT, have been reported in e-cigarette aerosols. vplusx.com Studies indicate that the presence of TSNAs in aerosols can be linked to their content in the e-liquids. vplusx.com Research using model e-liquid systems has demonstrated that the formation of TSNAs can occur in e-liquids containing nicotine and minor alkaloids when nitrite is present, with the process being accelerated by elevated temperature. nih.gov Commercial e-cigarette products that showed higher levels and formation of TSNAs were found to contain nitrite and minor alkaloid impurities in their corresponding e-liquids. nih.gov Analytical methods, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are used for the quantification of NAT in e-cigarette replacement liquids and aerosols. nih.govsigmaaldrich.com
Occurrence in Smokeless Tobacco Products (e.g., Snuff, Chewing Tobacco)
This compound is found in substantial quantities in unburned tobacco products, including smokeless tobacco such as moist snuff and chewing tobacco. caymanchem.comresearchgate.netiarc.fr Along with NNN, NAT is typically present in higher concentrations in snuff compared to other TSNAs. osti.gov The levels of TSNAs in smokeless tobacco can vary significantly depending on the product type and processing methods. iarc.fr For instance, certain brands of khaini and zarda in India have shown high levels of TSNAs. researchgate.net Analytical methods like LC-MS/MS are used to determine TSNA levels in various smokeless tobacco products. sigmaaldrich.comcoresta.org Studies on the enantiomeric composition of NAT in smokeless tobacco have shown that the (S)-enantiomer is predominant, comprising approximately 82.6% of the total NAT. caymanchem.comresearchgate.netnih.gov This suggests a precursor-to-product relationship with the corresponding secondary amine, anatabine. researchgate.netnih.gov
Table 1: Enantiomeric Composition of NAT in Tobacco Products
| Product Type | (S)-NAT Percentage (Mean ± SD) | Reference |
| Moist Snuff, Chewing Tobacco, Cigarette Tobacco | 82.6 ± 1.44% (n=12) | researchgate.netnih.gov |
| Commercial and Research Cigarettes and Smokeless Tobacco | Approximately 80% | caymanchem.com |
Endogenous Formation of this compound (Hypothesized)
The potential for endogenous formation of tobacco-specific nitrosamines, including this compound, in the human body has been hypothesized. iarc.frnih.gov Endogenous formation of N-nitroso compounds from the reaction of amines or amides with nitrite in the body is a potential source of human carcinogen exposure. dfg.de While extensive studies have demonstrated the endogenous formation of N-nitroso compounds in humans, likely in the acidic environment of the stomach from dietary precursors and nitrite, the direct endogenous formation of NAT specifically in humans is still an area of research. nih.govdfg.deacs.org
Studies in rats treated with tobacco alkaloids and sodium nitrite have provided evidence for the endogenous formation of TSNAs. researchgate.netnih.gov In one study, rats treated with (S)-nicotine and sodium nitrite had NNN, NAB, and NAT detected in their urine. researchgate.netnih.gov Analysis of the (S)-nicotine used revealed trace amounts of nornicotine, anabasine, and anatabine, suggesting that the endogenous formation of these TSNAs occurred via the nitrosation of these minor alkaloids present as impurities. researchgate.netnih.gov While this demonstrates the potential for endogenous formation from precursors, further research is needed to fully understand the extent and mechanisms of NAT endogenous formation in humans.
Table 2: Detection of TSNAs in Rat Urine Following Treatment with (S)-Nicotine and Sodium Nitrite
| TSNA Detected | Percentage of Nicotine Dose (Approximate) | Reference |
| N'-Nitrosonornicotine (NNN) | 0.00053% | researchgate.net |
| N-Nitrosoanabasine (NAB) | 0.68% | researchgate.net |
| This compound (NAT) | 2.1% | researchgate.net |
Metabolic Pathways of N Nitrosoanatabine
Enzymatic Biotransformation of N-Nitrosoanatabine (Research Gaps)
The enzymatic biotransformation of this compound is an area that still requires in-depth investigation. osti.gov While studies have explored the metabolism of other TSNAs, the specific enzymes and pathways involved in NAT's metabolism are not fully characterized. osti.govresearchgate.net
Cytochrome P450 Enzymes (CYP450s) and this compound Interactions
Cytochrome P450 enzymes are known to play a significant role in the metabolic activation and detoxification of various nitrosamines, including other TSNAs like NNN and NNK. mdpi.comimpactfactor.orgtandfonline.com Research indicates that CYP450 enzymes, particularly members of the CYP2A family, are involved in the metabolism of tobacco-related nitrosamines. tandfonline.comnih.gov
Studies investigating the interaction of NAT with CYP450 enzymes have primarily focused on its effect as an inhibitor of the metabolism of other TSNAs, such as NNK and NNN. In vitro studies have shown that this compound can competitively inhibit the metabolism of NNK catalyzed by CYP2A13. nih.govnih.govrsc.org The inhibition constant (Ki) values for NAT against CYP2A13-catalyzed NNK metabolism have been determined for the formation of various metabolites, including OPB, HPB, and OPBA. nih.govrsc.org
| Inhibitor | Metabolite Formed (from NNK) | Ki (µM) |
|---|---|---|
| NAT | OPB | 0.21 nih.govrsc.org |
| NAT | HPB | 0.71 nih.govrsc.org |
| NAT | OPBA | 0.36 nih.govrsc.org |
| NAB | OPB | 0.23 nih.govrsc.org |
| NAB | HPB | 0.87 nih.govrsc.org |
| NAB | OPBA | 0.50 nih.govrsc.org |
| Nicotine (B1678760) | OPB | 8.51 nih.govrsc.org |
| Nicotine | HPB | 25.01 nih.govrsc.org |
| Nicotine | OPBA | 6.57 nih.govrsc.org |
Molecular docking studies have also explored the interactions between NAT and CYP2A13, suggesting favorable binding affinities. heraldopenaccess.us These studies indicate that hydrophobic interactions are prominent between NAT molecules and the enzyme's active site, including the HEME group. heraldopenaccess.us
While NAT has been shown to be metabolically activated by CYP2A6 in Salmonella mutation tests, its genotoxicity was found to be much lower than that of NNN or NPYR. nih.gov The specific CYP450 isoforms primarily responsible for the direct metabolism of NAT in humans and the resulting metabolic products are not as extensively characterized as for other TSNAs. osti.gov
Comparative Metabolism Studies across Species
Comparative metabolism studies of this compound across different species are limited, particularly concerning detailed metabolic pathways and enzyme involvement. Much of the comparative metabolism research on TSNAs has focused on NNK and NNN in rodents (mice, rats, hamsters) and humans. mdpi.comaacrjournals.orgpnas.org These studies have highlighted species-specific differences in the primary metabolic routes, such as the prevalence of carbonyl reduction versus α-hydroxylation for NNK. mdpi.com
For NAT, there is a recognized need for in-depth metabolism studies in laboratory animals other than the rat to facilitate structure-activity comparisons with other TSNAs and assess potential human risk. osti.gov While NAT appears to lack carcinogenic activity in rats, its potential carcinogenicity and metabolic pathways in other species remain largely undefined. osti.gov
Studies comparing the metabolism of structurally related cyclic nitrosamines like NNN and N-Nitrosoanabasine (NAB) in rats have demonstrated regiospecificity in their metabolic pathways, including differences in α-hydroxylation and pyridine (B92270) N-oxidation. nih.gov Given the structural similarities among NAT, NNN, and NAB, comparative metabolism studies would be valuable in understanding how structural variations influence their biotransformation across species.
Detoxification Pathways of this compound
Detoxification pathways for nitrosamines generally involve metabolic transformations that lead to less reactive or more readily excretable compounds. For other TSNAs like NNK and NNAL, N-oxidation and glucuronidation are considered important detoxification routes. mdpi.comresearchgate.net Pyridine N-oxidation increases the polarity of the molecule, facilitating excretion. researchgate.net Glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is another significant detoxification pathway, particularly for NNAL. researchgate.netmdpi.com
While N-oxidation is a known detoxification pathway for TSNAs containing a pyridine ring, the specific enzymes responsible for catalyzing the formation of TSNA N-oxides, including potentially NAT N-oxide, have not been fully characterized. researchgate.net Recent research using human liver microsomes and CYP-overexpressing cells suggests that several CYP450 enzymes, including CYP1A2, CYP2C19, CYP2E1, and CYP3A4, may play a role in the N-oxidation of NNK and NNAL. researchgate.net Further research is needed to determine the extent to which these or other enzymes contribute to the N-oxidation of this compound as a detoxification mechanism.
The limited data on NAT's metabolism suggest that detoxification pathways, such as N-oxidation and potentially glucuronidation, are likely to be involved in its elimination. However, the specific metabolites formed and the enzymes catalyzing these reactions for NAT require further detailed investigation.
Genotoxicity and Carcinogenic Potential of N Nitrosoanatabine
Carcinogenicity Studies in Animal Models
Studies in Rats and Other Laboratory Animals
Studies have been conducted in various laboratory animals, including rats, mice, and hamsters, to assess the carcinogenicity of tobacco-specific nitrosamines, including N-nitrosoanatabine. osti.govwikipedia.orgsigmaaldrich.comca.gov While some tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) have demonstrated potent carcinogenic effects in these models, the evidence for NAT is less conclusive. oup.complos.orgsnusforumet.se Research has indicated that NAT does not display potent carcinogenicity in laboratory animals compared to NNN and NNK. oup.complos.org
Absence of Carcinogenicity in Rats at Specific Doses
In studies involving F344 rats, this compound was found not to be carcinogenic when administered at specific doses, such as 1, 3, and 9 mmol/kg. caymanchem.comwikipedia.org This contrasts with the clear carcinogenic effects observed for other tobacco-specific nitrosamines like NNN and NNK in similar rat models. wikipedia.orguni.lu
Comparison with Other Tobacco-Specific Nitrosamines (NNN, NNK)
This compound is often compared to the more potent tobacco-specific nitrosamines, NNN and NNK, which are considered major contributors to tobacco-related cancers. ca.govplos.orgaacrjournals.orgmdpi.com While NNN and NNK are classified as Group 1 carcinogens (carcinogenic to humans) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals and compelling human data, NAT is generally considered to have weaker or no significant carcinogenic activity in laboratory animals. wikipedia.orgoup.complos.orgsnusforumet.senih.gov
NNN has been shown to induce tumors in various organs in rats, mice, and hamsters, including the esophagus, oral cavity, nasal cavity, lung, and forestomach. nih.govmdpi.comnih.gov NNK is a potent lung carcinogen in rats and mice and also induces tumors in other sites. osti.govnih.govmdpi.com In contrast, studies suggest that NAT does not induce potent carcinogenic responses in these animal models. osti.govoup.complos.org
The levels of TSNAs, including NAT, NNN, and NNK, can vary significantly in different tobacco products. plos.org Studies comparing the levels of these compounds in smokeless tobacco products from various regions have shown considerable ranges. plos.org
Here is a table comparing the general carcinogenic potential of NAT, NNN, and NNK in animal models based on the provided information:
| Compound | Carcinogenic Potential in Rats | Carcinogenic Potential in Other Laboratory Animals | IARC Classification (based on search results) |
| This compound | Not carcinogenic at specific doses caymanchem.comwikipedia.org | Generally considered weak or not potent osti.govoup.complos.org | Not explicitly stated as Group 1 in provided snippets, unlike NNN and NNK. nih.gov |
| NNN | Potent (esophagus, oral cavity, nasal cavity) nih.govmdpi.comiarc.fr | Carcinogenic (lung in mice, trachea/nasal cavity in hamsters, nasal cavity/forebrain in mink) nih.govmdpi.comnih.gov | Group 1 nih.govmdpi.commdpi.com |
| NNK | Potent (lung) osti.govnih.govmdpi.comnih.gov | Carcinogenic (lung/forestomach in mice, trachea/nasal cavity in hamsters) nih.govmdpi.com | Group 1 nih.govmdpi.commdpi.com |
Molecular Mechanisms of Genotoxicity
Formation of DNA Adducts (Research Gaps)
The genotoxicity of many N-nitrosamines, including some tobacco-specific nitrosamines, is mediated through their metabolic activation to electrophilic intermediates that can react with DNA to form covalent adducts. iarc.frmdpi.comjournal-of-agroalimentary.ronih.gov These DNA adducts are considered crucial events in the initiation of carcinogenesis. mdpi.comiarc.frmdpi.comnih.gov
For potent carcinogens like NNN and NNK, the formation of various DNA adducts, such as pyridyloxobutyl (POB) DNA adducts and methyl DNA adducts, has been extensively studied. mdpi.commdpi.comresearchgate.netacs.org These adducts are primarily formed after metabolic activation, often catalyzed by cytochrome P450 enzymes, through processes like alpha-hydroxylation. mdpi.comiarc.frmdpi.comjournal-of-agroalimentary.ronih.gov
However, data on the metabolism of NAT and its potential genotoxic effects, particularly the formation of DNA adducts in laboratory animals, are scarce. osti.gov While NAT appears to lack carcinogenic activity in rats, its metabolic pathways and disposition in various species and at different dose levels are not well-defined. osti.gov This lack of detailed information on NAT metabolism and DNA adduct formation represents a research gap. osti.gov The availability of radiolabeled TSNAs like NNK and NNN has facilitated research into their metabolism and DNA binding, but similar in-depth studies for NAT are needed. osti.govosti.gov
Interaction with DNA and Nucleotides
The carcinogenic effects of many nitrosamines are linked to their ability to interact with DNA and nucleotides following metabolic activation. osti.govjournal-of-agroalimentary.roresearchgate.netvrachi.name This interaction typically involves the alkylation of DNA bases or the phosphate (B84403) backbone by reactive electrophilic intermediates generated from the parent compound. journal-of-agroalimentary.ronih.gov
For NNN and NNK, metabolic activation leads to the formation of reactive species that can alkylate DNA, forming various adducts such as O6-alkylguanine, N7-alkylguanine, and pyridyloxobutyl adducts. mdpi.commdpi.comnih.govresearchgate.netacs.org These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially cancer. mdpi.comnih.gov
Given the limited data on NAT metabolism and DNA adduct formation, the specific ways in which NAT or its potential metabolites interact with DNA and nucleotides are not as well characterized as for NNN and NNK. osti.gov While the general principle of metabolic activation and subsequent DNA interaction is common to many nitrosamine (B1359907) carcinogens, the specific pathways and resulting adducts for NAT require further investigation to fully understand its genotoxic potential, if any. osti.gov
Role of Metabolic Activation in DNA Adduct Formation
Metabolic activation is a critical step in the genotoxicity of this compound, leading to the formation of DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes. CYP-catalyzed oxidation, specifically α-hydroxylation adjacent to the nitroso group, is a key pathway. nih.govmdpi.comresearchgate.netiarc.frmdpi.com
The α-hydroxylation of nitrosamines results in unstable intermediates known as α-hydroxynitrosamines. nih.govjove.com These intermediates can spontaneously decompose to generate reactive electrophiles, such as alkyldiazonium ions. nih.govmdpi.comjove.com These reactive species are capable of alkylating DNA bases, forming covalent adducts. nih.govjove.comresearchgate.net
While much research on TSNA metabolism and DNA adduct formation has focused on N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the underlying mechanisms are similar for NAT. Studies on NNN, for instance, demonstrate that metabolic activation by CYP enzymes, particularly those in the 2A family, leads to the formation of pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts through 2'- and 5'-hydroxylation pathways. iarc.frmdpi.comsemanticscholar.org These adducts, if not efficiently repaired, can lead to mutations. semanticscholar.org
The formation of DNA adducts is considered a pivotal event in the initiation of carcinogenesis by tobacco-specific nitrosamines. researchgate.netnih.govnih.gov These adducts represent errors or damage in the DNA structure.
Impact on Oncogenes and Tumor Suppressor Genes (Conceptual Framework)
The genotoxic effects of this compound, primarily mediated through DNA adduct formation, can conceptually impact oncogenes and tumor suppressor genes. DNA adducts, if not accurately repaired by cellular DNA repair mechanisms, can lead to errors during DNA replication. researchgate.netnih.gov These replication errors can result in mutations.
Mutations in critical target genes, including oncogenes and tumor suppressor genes, are fundamental events in the development of cancer. nih.govnih.govunl.ptnorislab.com Oncogenes are typically involved in promoting cell growth and division, while tumor suppressor genes regulate cell cycle progression, DNA repair, and apoptosis. norislab.com
Conceptual Framework of Impact:
Activation of Oncogenes: Mutations induced by NAT-derived DNA adducts could potentially lead to the activation of proto-oncogenes, transforming them into oncogenes. This activation can result in uncontrolled cell proliferation. Tobacco-specific nitrosamines like NNN and NNK have been shown to induce mutations in RAS oncogenes. nih.govunl.pt
Inactivation of Tumor Suppressor Genes: Similarly, mutations can inactivate tumor suppressor genes. Loss of function in these genes can abrogate crucial cellular checkpoints, impair DNA repair, and prevent the induction of apoptosis in damaged cells, thereby allowing mutated cells to survive and proliferate. The p53 tumor suppressor gene is a known target for mutations induced by tobacco-specific nitrosamines. nih.govunl.pt
Epigenetic Alterations: Beyond direct DNA sequence changes, TSNAs can also induce epigenetic modifications, such as DNA methylation and histone modifications. norislab.com These changes can alter gene expression without changing the underlying DNA sequence, potentially contributing to the altered activity of oncogenes and tumor suppressor genes and promoting carcinogenesis. norislab.com
The accumulation of such genetic and epigenetic alterations in critical regulatory genes can disrupt normal cellular processes, leading to uncontrolled cell growth, survival, and ultimately, tumor formation. norislab.com While the direct impact of NAT on specific oncogenes and tumor suppressor genes may require further dedicated research, the established mechanisms of other tobacco-specific nitrosamines provide a strong conceptual framework for understanding how NAT-induced DNA damage can contribute to carcinogenesis through effects on these critical genes.
Analytical Methodologies for N Nitrosoanatabine Research
Chromatographic Techniques for N-Nitrosoanatabine Quantification
Chromatography plays a crucial role in separating NAT from complex sample matrices before detection and quantification.
Gas Chromatography (GC) with Nitrosamine-Selective Detection
Gas Chromatography coupled with nitrosamine-selective detection, such as Thermal Energy Analysis (TEA) or Nitrogen Chemiluminescence Detection (NCD), has been a traditional method for analyzing TSNAs, including NAT. canada.canih.govcoresta.orgsigmaaldrich.comresearchgate.net This technique involves vaporizing the sample and separating the components based on their boiling points and interaction with the stationary phase in the GC column. The nitrosamine-selective detector then responds specifically to the nitroso group.
Studies have utilized GC-TEA for the quantitative determination of NAT in various tobacco products, including whole tobacco and cigarette mainstream smoke. canada.cacoresta.orgresearchgate.net For instance, a method for determining four TSNAs, including NAT, in whole tobacco by GC-TEA was reported as suitable for quantitative analysis. canada.ca Another method applied GC coupled to a thermal energy analyzer for the assessment of TSNAs in indoor air polluted with tobacco smoke, demonstrating linearity for NAT among other TSNAs. nih.gov
High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the analysis of NAT due to its high sensitivity, selectivity, and ability to handle complex matrices. nih.govlcms.cznih.govcoresta.orgrsc.orglcms.czcanada.camdpi.com This method separates analytes based on their interaction with a liquid mobile phase and a stationary phase, followed by detection and fragmentation in a mass spectrometer.
LC-MS/MS methods have been developed and validated for the determination of NAT in various samples, including mainstream cigarette smoke, tobacco products, e-cigarette replacement liquids, and biological matrices like urine and serum. nih.govlcms.cznih.govcoresta.orgrsc.orglcms.czcanada.camdpi.com A fully automated method using two-dimensional online solid-phase extraction combined with LC-MS/MS was developed for the analysis of TSNAs in mainstream cigarette smoke, reporting a limit of quantification for NAT at 3.0 pg/cig. nih.gov Another LC-MS/MS method for TSNA analysis in tobacco products achieved good accuracy and precision for NAT quantification. lcms.cz LC-MS/MS is also used for determining NAT in e-cigarette replacement liquids, with reported detection frequencies and concentration ranges. mdpi.com
Chiral Stationary Phase Gas Chromatography for Enantiomeric Analysis
This compound contains a chiral center, leading to the existence of enantiomers. nih.govcapes.gov.br Chiral stationary phase gas chromatography is employed to separate and determine the enantiomeric composition of NAT. nih.govcapes.gov.broup.com This technique utilizes a stationary phase that can differentiate between the enantiomers based on their differential interactions.
Studies using chiral stationary phase GC with nitrosamine-selective detection have determined the enantiomeric composition of NAT in various tobacco products like moist snuff, chewing tobacco, and cigarette tobacco. nih.govcapes.gov.broup.com Research has shown that the (S)-enantiomer of NAT is predominant in these products, comprising approximately 82.6% of the total NAT. nih.govcapes.gov.br
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is crucial to isolate and concentrate NAT from complex matrices and remove interfering substances before chromatographic analysis.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a common technique used for the cleanup and enrichment of NAT from various sample matrices. sigmaaldrich.comcanada.canih.govnih.govoup.comcoresta.orgnih.govnih.govbiotage.com SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest while the matrix components are washed away.
SPE has been applied in the analysis of NAT in samples such as mainstream cigarette smoke, whole tobacco, urine, and e-cigarette replacement liquids. sigmaaldrich.comcanada.canih.govnih.govoup.comcoresta.orgnih.govnih.govbiotage.com Methods often involve extracting TSNAs using aqueous buffers or organic solvents, followed by SPE on various sorbents, including silica (B1680970) cartridges or mixed-mode phases, to purify and concentrate the analytes. canada.caoup.comcoresta.orgresearchgate.net Two-dimensional online SPE has also been developed for enhanced cleanup in LC-MS/MS analysis of TSNAs in cigarette smoke. nih.govresearchgate.net SPE can achieve low limits of quantification for TSNAs like NAT in biological fluids. biotage.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another technique used for the isolation of NAT from sample matrices. canada.canih.govresearchgate.net LLE involves partitioning analytes between two immiscible liquid phases.
Dichloromethane (B109758) is a solvent commonly used for the extraction of TSNAs, including NAT, from aqueous samples. canada.canih.gov For example, a method for determining TSNAs in whole tobacco by GC-TEA involved extraction with dichloromethane after initial extraction with an aqueous buffer. canada.ca LLE has also been compared to SPE for the cleanup of nitrosamines in tobacco analysis. researchgate.net
Data Tables
| Analytical Technique | Application Matrix Examples | Key Findings / Performance Metrics | Citations |
| GC with Nitrosamine-Selective Detection (GC-TEA/NCD) | Whole tobacco, cigarette mainstream smoke, indoor air | Quantitative determination, linearity observed, limits of detection reported. | canada.canih.govcoresta.orgsigmaaldrich.comresearchgate.net |
| HPLC-MS/MS | Mainstream cigarette smoke, tobacco products, e-liquids, urine | High sensitivity and selectivity, low limits of quantification (e.g., pg/cig, ng/mL), good accuracy and precision. | nih.govlcms.cznih.govcoresta.orgrsc.orglcms.czcanada.camdpi.com |
| Chiral Stationary Phase GC with Selective Detection | Tobacco products (snuff, chewing tobacco, cigarettes) | Determination of enantiomeric composition, (S)-NAT found to be predominant (~82.6%). | nih.govcapes.gov.broup.com |
| Sample Preparation Technique | Application Matrix Examples | Purpose | Citations |
| Solid Phase Extraction (SPE) | Mainstream cigarette smoke, whole tobacco, urine, e-liquids | Cleanup and enrichment of NAT, removal of matrix interferences. | sigmaaldrich.comcanada.canih.govnih.govoup.comcoresta.orgnih.govnih.govbiotage.com |
| Liquid-Liquid Extraction (LLE) | Aqueous samples, tobacco extracts | Isolation of NAT by partitioning between immiscible liquid phases. | canada.canih.govresearchgate.net |
Detailed Research Findings
Research utilizing these analytical methodologies has provided valuable data on the levels and characteristics of this compound in various tobacco-related products and biological samples. For instance, studies employing GC-TEA have quantified NAT levels in Moldovan cigarette tobacco, comparing them to American brands. researchgate.netfo-rothschild.fr Mean levels of NAT in Moldovan cigarettes were reported as 0.160 ± 0.114 µg/g, with a range of 0.055-0.481 µg/g, compared to mean levels of 1.99 ± 0.579 µg/g in American brands. researchgate.netfo-rothschild.fr
LC-MS/MS methods have demonstrated high performance for NAT analysis. A method for TSNAs in mainstream cigarette smoke achieved limits of quantification of 3.0 pg/cig for NAT. nih.gov Another LC-MS/MS method for tobacco products showed good recovery rates and linearity for NAT. lcms.czcanada.ca The use of LC-MS/MS has also allowed for the detection and quantification of NAT in e-cigarette replacement liquids, with reported concentrations in the ng/mL range. mdpi.com
Chiral GC studies have specifically investigated the stereochemistry of NAT in tobacco, revealing the consistent predominance of the (S)-enantiomer. nih.govcapes.gov.broup.com This finding provides insights into the formation pathways of NAT in tobacco.
Sample preparation techniques like SPE have been shown to effectively reduce matrix effects and improve the sensitivity of NAT analysis. nih.govcoresta.orgbiotage.comresearchgate.net Different SPE sorbents and protocols have been optimized for various sample types to achieve efficient extraction and cleanup of NAT. canada.caoup.comcoresta.orgresearchgate.net LLE, particularly using solvents like dichloromethane, has also been successfully applied for the initial extraction of NAT from complex matrices. canada.canih.govresearchgate.net
Isotope Dilution Mass Spectrometry for Accurate Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique widely used for the accurate quantification of analytes, including this compound, in complex matrices. chromatographyonline.comresearchgate.net This method involves adding a known amount of an isotopically labeled analogue of the analyte (e.g., NAT-d4) to the sample before extraction and analysis. nih.govcanada.cacoresta.org The isotopically labeled internal standard behaves identically to the native analyte throughout the sample preparation and analysis process, compensating for any variations in recovery or matrix effects. chromatographyonline.com
The ratio of the native analyte to the isotopically labeled internal standard is measured by mass spectrometry. Since a known amount of the internal standard was added, the concentration of the native analyte in the original sample can be accurately determined from this ratio. canada.ca This approach significantly improves the accuracy and precision of the analysis, particularly in complex matrices like tobacco products or biological samples where matrix effects can suppress or enhance the signal of the analyte. chromatographyonline.comosti.gov
Studies have successfully applied IDMS using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in various tobacco matrices, including cigarette tobacco, cigar tobacco, and smokeless tobacco. chromatographyonline.comcoresta.org Deuterium-labeled NAT (NAT-d4) is commonly used as the internal standard in these methods. canada.cacoresta.org
Research findings highlight the effectiveness of IDMS in achieving good linearity and acceptable accuracy and precision for NAT analysis. For example, one study using LC-MS/MS with isotope dilution for TSNA analysis in tobacco matrices reported correlation coefficients greater than 0.99 for calibration curves. chromatographyonline.com The method's limits of detection (LOD) and quantification (LOQ) were found to be matrix-dependent, ranging from 1 to 5 ng/g and 3 to 8 ng/g, respectively, in smokeless tobacco. chromatographyonline.com Recoveries for TSNAs, including NAT, in different tobacco matrices evaluated using a standard additions method were reported to be acceptable, ranging from 105% to 119%. waters.com
Data from a study on the determination of TSNAs in mainstream cigarette smoke by GC coupled to positive chemical ionization triple quadrupole MS, using isotopically labeled analogues as internal standards, showed excellent linearity for NAT over a concentration range of 0.5-200.0 ng/mL with correlation coefficients between 0.9996-0.9999. nih.gov The recovery of NAT ranged from 90.0-109.0%, and the relative standard deviations for intra-day and inter-day precisions were 3.1-5.8% and 3.9-6.6%, respectively. nih.gov
Interactive Table: Performance Data for NAT Quantification using IDMS
| Method | Matrix | Linearity Range (NAT) | Correlation Coefficient | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| GC-MS/MS (Isotope Dilution) nih.gov | Mainstream Cigarette Smoke | 0.5-200.0 ng/mL | 0.9996-0.9999 | 90.0-109.0 | 3.1-5.8 | 3.9-6.6 |
| LC-MS/MS (Isotope Dilution) chromatographyonline.com | Tobacco Matrices | 0.01-100 ng/mL | >0.99 | 105-119* | Not specified | Not specified |
*Recovery evaluated using standard additions method. chromatographyonline.comwaters.com
Development of High-Throughput Analytical Methods
Several strategies have been employed to achieve high throughput in NAT analysis, often involving advancements in chromatography and mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the predominant techniques used in these high-throughput workflows. nih.govhtslabs.comcoresta.org
Simplification of sample preparation is a key aspect of high-throughput methods. Approaches include using dilute-and-shoot methods, which minimize or eliminate extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). osti.govwaters.com While SPE and LLE can reduce matrix effects, they are time-consuming and can limit sample throughput. osti.gov Direct injection LC-MS/MS methods have been developed for the quantification of TSNAs, including NAT, in matrices like wastewater, providing a high-throughput approach. nih.gov
Online SPE coupled with LC-MS/MS is another strategy that automates and streamlines the sample preparation process, contributing to higher throughput. nih.govresearchgate.net Two-dimensional online SPE systems have been developed to further enhance cleanup and minimize matrix effects. nih.govresearchgate.net
Rapid chromatographic separation is also crucial for high throughput. Utilizing ultra-high performance liquid chromatography (UHPLC) with shorter columns and smaller particle sizes allows for faster separation of analytes while maintaining chromatographic resolution. waters.comthermofisher.com For example, one UPLC-MS/MS method achieved rapid separation of TSNAs within 7 minutes. waters.com
The use of sensitive and selective detection techniques like tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is essential for high-throughput analysis, as it allows for the detection and quantification of analytes even in complex matrices with minimal sample preparation. htslabs.comcoresta.orglcms.czchrom-china.com
Research has demonstrated the successful development of high-throughput methods for NAT analysis in various matrices. A fully automated online SPE/LC-MS/MS method for TSNAs in mainstream cigarette smoke offered high sensitivity, selectivity, accuracy, minimum sample pre-treatment, full automation, and high throughput. nih.govresearchgate.net This method achieved limits of quantification for NAT at 3.0 pg/cig. nih.gov Another rapid and sensitive LC-MS/MS method for TSNAs in cigarette tobacco involved a simple extraction and filtration step, with chromatographic separation achieved within 3.5 minutes. lcms.cz
GC-MS/MS methods have also been developed to provide higher throughput compared to conventional LC-MS/MS methods for TSNA analysis in tobacco and tobacco smoke, offering lower LOQs and higher selectivity. coresta.org
Interactive Table: Characteristics of High-Throughput Methods for NAT Analysis
| Method | Matrix | Sample Preparation | Separation Time | Key Advantages | NAT LOQ |
| GC-MS/MS (CI, MRM) coresta.org | Tobacco, Tobacco Smoke | Extraction, SPE | Not specified | Higher throughput, lower LOQs, higher selectivity compared to conventional LC-MS/MS | 162 ng/g (tobacco), 8 ng/cig (smoke) coresta.org |
| LC-MS/MS (Dilute and Shoot) waters.com | Smokeless Tobacco Products, Raw Tobacco | Dilution, Filtration | 7 minutes | Sensitive, robust, rapid separation, simplified workflow, overcomes matrix effects | 0.25 ng/mL waters.com |
| LC-MS/MS (Simple Extraction/Filtration) lcms.cz | Cigarette Tobacco | Extraction, Filtration | 3.5 minutes | Robust, fast, sensitive, selective | Not specified |
| Online SPE/LC-MS/MS (Automated) nih.govresearchgate.net | Mainstream Cigarette Smoke | Automated online SPE | 20 minutes | High sensitivity, selectivity, accuracy, minimum sample pre-treatment, full automation, high throughput | 3.0 pg/cig nih.gov |
| Direct Injection LC-MS/MS nih.gov | Wastewater | Direct Injection (after filtration) | Not specified | High-throughput, simultaneous quantification | 1.0 ng/L nih.gov |
Exposure Assessment and Biomarkers of N Nitrosoanatabine
Quantification of N-Nitrosoanatabine in Biological Matrices
Accurate quantification of NAT in biological samples is essential for exposure assessment studies. Various analytical methods have been developed and applied for this purpose.
Analysis in Urine Samples
Urine is a primary matrix for assessing exposure to TSNAs, including NAT, due to the excretion of the parent compound and its metabolites. Methods for the determination of TSNAs in urine often involve techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) following sample preparation steps like solid phase extraction (SPE) nih.govtandfonline.comscientificlabs.co.ukpublisso.de. For instance, this compound has been utilized as an analytical reference standard for its quantification in urine samples using SupelMIP solid phase extraction followed by LC-MS scientificlabs.co.uk. A validated LC-MS/MS method has been developed for determining total NNAL, and total NNN, NAB, and NAT in 24-hour urine collections from smokers and non-smokers nih.govtandfonline.com. This method has been deemed suitable for assessing tobacco use-related exposure to these TSNAs nih.govtandfonline.com. Another study also developed a method for the quantitation of NNN, NAT, NAB, and their pyridine-N-glucuronides in human urine, reporting detection limits of 0.014 pmol/mL urine for NAT aacrjournals.org.
Potential for Detection in Other Biological Fluids (e.g., Saliva, Blood)
While urine is a common matrix, the potential for detecting NAT in other biological fluids like saliva and blood has also been explored, often in the context of assessing exposure to the broader class of TSNAs. TSNAs like NNN and NNK have been detected in saliva and blood iarc.fracs.orgresearchgate.netnih.gov. NNAL glucuronides, metabolites of NNK, have been detected in urine, blood, saliva, and amniotic fluid mdpi.com. Studies have investigated the presence of NNN in the plasma of smokeless tobacco users acs.org and in the saliva of e-cigarette users nih.gov. Although specific quantitative data for NAT in blood or saliva are less extensively reported than for urine in the provided sources, the presence of NAT in tobacco products and e-cigarette liquid/aerosol researchgate.netcaymanchem.com and the detection of other TSNAs in these matrices suggest that NAT could also be present and potentially quantifiable, serving as a biomarker of exposure.
Population-Based Exposure Studies
Population-based studies utilize the quantification of TSNAs in biological matrices to assess exposure levels across different groups and in relation to tobacco product use patterns.
Correlation with Tobacco Product Use and Frequency
Studies have consistently shown a correlation between TSNA concentrations, including NAT, in biological samples and the use of tobacco products nih.govtandfonline.comnih.govresearchgate.netcdc.gov. Levels of TSNAs in smokers' urine are significantly higher than in non-smokers nih.govtandfonline.com. Urinary excretion of total TSNAs has been shown to correlate significantly with markers of smoking dose, such as daily cigarette consumption, salivary cotinine, and urinary nicotine (B1678760) equivalents nih.govtandfonline.com. TSNA concentrations are associated with both the choice of tobacco product and the frequency of use nih.govresearchgate.netcdc.gov. Higher concentrations of TSNAs are observed in everyday users compared to intermittent users across various tobacco product groups nih.govresearchgate.netcdc.gov.
Differential Exposure Across Tobacco Product Types (e.g., Combustible, Electronic, Smokeless)
Exposure to NAT and other TSNAs varies significantly depending on the type of tobacco product used. Studies comparing different tobacco product users have provided valuable insights into these differential exposures researchgate.netnih.govresearchgate.netcdc.govmdpi.comnih.govoup.com.
Smokeless tobacco users often exhibit higher levels of certain urinary TSNAs, such as NNAL and NNN, compared to users of combustible cigarettes nih.govresearchgate.netcdc.gov. For instance, in the Population Assessment of Tobacco and Health (PATH) Study Wave 1, the geometric mean urinary NNAL concentration was highest among smokeless tobacco users, followed by users of combustible tobacco products, poly-tobacco users, and e-cigarette users nih.govresearchgate.netcdc.gov.
E-cigarette users generally show significantly lower levels of TSNA biomarkers compared to combustible cigarette smokers researchgate.netnih.govresearchgate.netcdc.govmdpi.comnih.govoup.com. While TSNAs, including NAT, have been detected in e-cigarette liquids and aerosols, their levels are typically considerably lower than those found in tobacco cigarettes researchgate.netcaymanchem.com. However, exposure levels among e-cigarette users are generally higher than in non-users of tobacco products nih.govresearchgate.netcdc.govmdpi.comoup.com.
Data from population studies illustrate these differences in exposure. The following table presents illustrative data on urinary TSNA levels across different tobacco product user groups from the PATH Study Wave 1:
| Tobacco Product User Group | Geometric Mean Urinary NNAL (ng/g creatinine) (95% CI) |
| Smokeless Tobacco Users | 993.3 (839.2, 1147.3) |
| Combustible Tobacco Users | 285.4 (267.9, 303.0) |
| Poly Tobacco Users | 278.6 (254.9, 302.2) |
| E-cigarette Users | 6.3 (4.7, 7.9) |
| Non-users | Lower than users |
Note: Data specifically for NAT geometric means across all groups were not explicitly available in the provided snippets in this comparative format, but NNAL data serves as a representative TSNA exposure biomarker. nih.govresearchgate.netcdc.gov
Another study reported mean levels of total NNN, NAT, and NAB in the urine of smokers and smokeless tobacco users (pmol/mg creatinine). Mean levels of total NAT in the urine of 14 smokers were 0.19 ± 0.20 pmol/mg creatinine (B1669602), while in 11 smokeless tobacco users, the mean levels were 1.43 ± 1.10 pmol/mg creatinine aacrjournals.org.
These findings underscore the varying degrees of exposure to TSNAs, including NAT, depending on the specific tobacco product consumed.
Biomarkers of Metabolic Activation
Understanding the metabolic activation of TSNAs is crucial for assessing their carcinogenic potential. Biomarkers of metabolic activation provide evidence that these compounds are converted into reactive intermediates that can interact with biological macromolecules like DNA.
Research on the metabolic activation of TSNAs has primarily focused on NNK and NNN, identifying metabolites and DNA/hemoglobin adducts as key biomarkers nih.govumn.edunih.govacs.org. For instance, NNK and NNN are metabolized to intermediates that can form hemoglobin and DNA adducts upon metabolic activation by alpha-hydroxylation nih.gov. These adducts can be quantified to assess metabolic activation nih.govacs.org.
Future Directions and Research Gaps in N Nitrosoanatabine Studies
Comprehensive Carcinogenicity Assessments in Diverse Animal Models
Existing carcinogenicity data for NAT are limited, particularly when compared to other prominent tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). While some studies in rats have suggested a lack of carcinogenic activity for NAT, the potential carcinogenicity in other laboratory animal species remains undefined osti.govtermedia.pl. The International Agency for Research on Cancer (IARC) has classified NAT as Group 3, meaning it is not classifiable as to its carcinogenicity to humans, highlighting the need for more data termedia.plnih.gov.
Comprehensive carcinogenicity assessments in diverse animal models beyond rats are crucial to determine if NAT induces tumors in other species and at different organ sites. osti.gov Studies involving various routes of administration and exposure durations are necessary to provide a more complete picture of NAT's carcinogenic potential. Such assessments would allow for a better comparison of NAT's activity relative to other TSNAs known to be potent carcinogens in multiple animal models, such as NNK which induces lung tumors in mice, rats, and hamsters, and NNN which causes tumors in the esophagus and nasal cavity in rats mdpi.comsciengine.comcaymanchem.comnih.gov.
Detailed Characterization of Metabolic Pathways and Enzymes Involved
The metabolic fate of NAT in biological systems is not fully elucidated. While the metabolism of other TSNAs like NNK and NNN has been studied, involving pathways such as α-hydroxylation and carbonyl reduction catalyzed by enzymes like cytochrome P450s (CYP450s) and aldo-keto reductases (AKRs), the specific enzymes and pathways involved in NAT metabolism require more detailed characterization mdpi.comresearchgate.netnih.govacs.org.
Research indicates that NAT can interact with enzymes like CYP2A13, which is known to metabolize other TSNAs like NNN nih.gov. One study identified UGT2B10 as being involved in the O-glucuronidation of NAT researchgate.net. However, a comprehensive understanding of all metabolic transformations NAT undergoes, including potential activation and detoxification pathways, is needed osti.gov. Identifying the specific enzymes involved in each step of NAT metabolism and understanding their regulation would provide insights into inter-individual variability in NAT processing and susceptibility to its potential effects. Further studies are needed to delineate NAT's tissue distribution and metabolism across different species osti.gov.
Elucidation of Specific DNA Adducts and Their Biological Consequences
A key mechanism by which many carcinogens exert their effects is through the formation of DNA adducts, which can lead to mutations. Extensive research has characterized the DNA adducts formed by NNK and NNN, such as pyridyloxobutyl (POB) and methyl adducts, and linked them to specific mutational profiles and tumor development mdpi.comresearchgate.netmdpi.commdpi.comnih.govnih.govtaylorandfrancis.com. For example, O6-methylguanine, an adduct formed by NNK, is associated with G:C to A:T mutations mdpi.comtaylorandfrancis.com.
However, the specific DNA adducts formed by NAT and their biological consequences are not well-characterized. Research is needed to identify and quantify the specific adducts that result from NAT exposure in various tissues and species. nih.gov Understanding which DNA bases are targeted and the types of adducts formed is critical for assessing NAT's genotoxic potential. Furthermore, studies are required to determine the repair mechanisms for these adducts and evaluate their mutagenic potential and contribution to carcinogenesis. nih.gov Comparing the DNA adduct profiles of NAT with those of known carcinogens like NNK and NNN would help contextualize its potential risk.
Investigation of Molecular Interactions with Biological Targets Beyond DNA
While DNA is a primary target for many carcinogens, including some nitrosamines, investigating the interactions of NAT with other biological molecules is important for a complete understanding of its cellular effects. Studies using molecular docking and dynamics simulations have explored the interactions of NAT with enzymes like CYP2A13, which are involved in its metabolism researchgate.netheraldopenaccess.usresearchgate.net.
Future research should broaden the investigation to identify and characterize other potential molecular targets of NAT within cells. This could include interactions with proteins, lipids, or RNA molecules that could influence cellular signaling pathways, induce oxidative stress, or modulate immune responses. Understanding these interactions could reveal mechanisms of toxicity or biological activity that are independent of DNA damage and provide a more holistic view of how NAT impacts biological systems.
Development of Advanced Exposure Assessment Tools
Accurate assessment of human exposure to NAT is essential for epidemiological studies and risk assessment. Current methods for assessing TSNA exposure often involve measuring the parent compounds and their metabolites, such as glucuronides, in biological fluids like urine nih.govresearchgate.netacs.orgiarc.frnih.gov. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for this purpose researchgate.netresearchgate.netresearchgate.net.
However, there is a need for the development of more advanced and sensitive exposure assessment tools specifically for NAT. This includes improving analytical methods to detect and quantify NAT and its metabolites at lower concentrations and in a wider range of biological matrices. Research into the potential for endogenous formation of NAT from its precursor anatabine (B1667383) within the human body is also important for accurate exposure assessment acs.org. The development and validation of novel biomarkers of NAT exposure and its biological effects, such as specific protein or hemoglobin adducts, would provide more precise measures of internal dose and biologically effective dose. researchgate.net Utilizing large-scale studies, such as the PATH study which has provided estimates of TSNA exposure in various tobacco product users, can inform the development and application of these advanced tools nih.gov.
By addressing these future directions and research gaps, the scientific community can gain a more comprehensive and accurate understanding of the potential health risks associated with N-Nitrosoanatabine exposure.
Q & A
Q. How can researchers address high variability in NAT measurements across studies?
- Methodology : High variability (e.g., Coefficient of Variation >20% in inter-laboratory studies ) arises from differences in extraction protocols, instrument calibration, and matrix effects. Mitigation strategies include:
- Standardizing sample preparation (e.g., freeze-drying tobacco, using deuterated internal standards).
- Participating in proficiency testing programs.
- Adopting harmonized methods like those in the EFSA nitrosamine risk assessment framework .
Q. What experimental approaches effectively inhibit NAT formation in tobacco without altering product chemistry?
- Methodology : Microbial strain engineering and curing optimization are key. For instance, Bacillus amyloliquefaciens DA9 reduces nitrite by targeting nitrate-to-nitrite conversion pathways during air-curing. Experimental steps include:
- Screening bacterial strains for high nitrite reductase/low nitrate reductase activity.
- Optimizing fermentation parameters (e.g., pH 7.0, 37°C, 3% inoculum) to maximize cell density.
- Validating outcomes via TSNA profiling and nitrite ion analysis .
Q. How can in vitro models elucidate NAT’s metabolic activation pathways and carcinogenic potential?
- Methodology : Cytochrome P450 (CYP) inhibition assays using human liver microsomes or recombinant enzymes (e.g., CYP2A13) are employed. Researchers incubate NAT with isotopically labeled substrates and quantify metabolites via LC-MS/MS. For example, NAT inhibits CYP2A13-mediated nicotine metabolism, a pathway linked to lung carcinogenesis. Studies require certified NAT solutions (1.0 mg/mL in acetonitrile) to ensure reproducibility .
Q. How do regulatory frameworks for nitrosamines in pharmaceuticals inform NAT risk assessment in tobacco research?
- Methodology : The EMA and FDA guidelines emphasize a tiered approach:
- Step 1 : Identify precursors (e.g., amines, nitrite) in tobacco matrices using structure-activity relationship (SAR) models.
- Step 2 : Quantify NAT levels in batches via validated UPLC-MS/MS.
- Step 3 : Compare exposure margins to thresholds like the Threshold of Toxicological Concern (TTC). This aligns with EFSA’s protocol for nitrosamine evaluation in food .
Data Interpretation & Contradictions
Q. How can conflicting data on NAT’s stability in environmental matrices be resolved?
- Methodology : Discrepancies arise from varying storage conditions (e.g., light exposure, temperature). Stability studies should:
- Use isotopically labeled NAT (e.g., NAT-d4) as a tracer.
- Conduct accelerated degradation tests under controlled UV light and humidity.
- Cross-validate results using wastewater-based epidemiology techniques, which track NAT stability in sewage sludge .
Q. What statistical tools are recommended for reconciling contradictory TSNA datasets in meta-analyses?
- Methodology : Apply mixed-effects models to account for inter-study variability. Tools include:
- Meta-regression : Adjust for covariates like curing duration or nitrite levels.
- Sensitivity analysis : Exclude outliers identified via Cochran’s Q-test.
- Publication bias assessment : Use funnel plots and Egger’s test, as recommended in EFSA’s snowballing literature review approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
